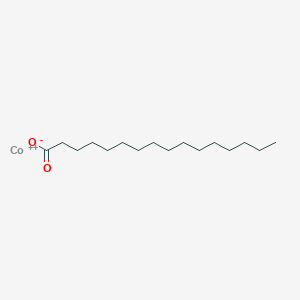

Cobalt dipalmitate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14582-18-4 |

|---|---|

Molecular Formula |

C16H31CoO2+ |

Molecular Weight |

314.35 g/mol |

IUPAC Name |

cobalt(2+);hexadecanoate |

InChI |

InChI=1S/C16H32O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |

InChI Key |

MXOPZYMTIDUJHL-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |

Other CAS No. |

14582-18-4 |

Origin of Product |

United States |

Coordination Chemistry and Ligand Field Theory of Cobalt Dipalmitate Analogues

Ligand Design and Coordination Environment in Cobalt Carboxylates

Carboxylate Binding Modes and Stereochemistry

The carboxylate group (RCOO⁻) is a versatile ligand capable of coordinating to metal ions in numerous ways. With two oxygen donor atoms, each having lone pairs of electrons, it can adopt as many as 13 different binding modes. In the context of cobalt(II) chemistry, at least 11 of these have been identified. researchgate.net This diversity in coordination leads to a wide array of molecular architectures. researchgate.net

Common binding modes include:

The specific binding mode adopted depends on several factors, including the steric bulk of the carboxylate, the nature of other ligands in the coordination sphere, and the reaction conditions. The difference in the symmetric and asymmetric stretching frequencies of the carboxylate group in infrared spectroscopy can often be used to infer the coordination mode. mdpi.com

The stereochemistry around the cobalt center in these complexes is also diverse. Octahedral, tetrahedral, and square planar geometries are all observed. For instance, in cobalt(II) complexes with pyridine (B92270) carboxylates, the cobalt ion is often found in a distorted octahedral environment. tandfonline.comcdnsciencepub.com Similarly, cobalt(II) complexes with N-alkylglycinates typically exhibit a monomeric structure with an octahedral geometry around the cobalt ion. rsc.org

Influence of Alkyl Chain Length on Coordination Spheres

The length of the alkyl chain in cobalt carboxylates, such as the palmitate chain in cobalt dipalmitate, significantly influences the solid-state structure and properties of the complexes. Long alkyl chains introduce hydrophobic interactions, which can lead to the formation of layered or lamellar structures. sibran.ru

In a study of cobalt(II) dicarboxylates, it was found that increasing the alkyl chain length leads to a more ordered, two-dimensional layered structure. sibran.ru These layers are often separated by the interdigitated alkyl chains, creating a hydrophobic region, while the cobalt ions and carboxylate groups form a hydrophilic layer. The coordination environment around the cobalt ion can also be affected. For example, in a series of cobalt(II) complexes with carboxylate-appended bispicolylamine ligands, varying the length of the alkyl linker between the carboxylate and the tertiary amine resulted in different metal topologies and nuclearities, ranging from mononuclear to tetranuclear structures. iitm.ac.in

The length of the alkyl chain can also impact the solubility of the complexes, with longer chains generally increasing solubility in nonpolar organic solvents. vulcanchem.com Furthermore, the stability of the coordination complexes can be influenced by the steric hindrance imposed by the alkyl chains. researchgate.net

Cobalt Oxidation States and Electronic Configurations in Complexes

Cobalt can exist in several oxidation states, with Co(II) and Co(III) being the most common in coordination complexes. nih.gov The oxidation state and the resulting electronic configuration have a profound impact on the geometry and magnetic properties of the complex.

Co(II) Coordination Architectures

Cobalt(II) has a d⁷ electronic configuration. In its complexes, it can adopt either a high-spin or low-spin state, depending on the ligand field strength. With carboxylate ligands, which are generally weak-field ligands, Co(II) complexes are typically high-spin.

The coordination geometry of Co(II) in carboxylate complexes is varied. Octahedral and tetrahedral geometries are the most prevalent, although five-coordinate complexes are also known. researchgate.net

The versatility of the carboxylate ligand allows for the formation of a wide range of Co(II) coordination architectures, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. researchgate.netacs.org

Co(III) Coordination Architectures

Cobalt(III) has a d⁶ electronic configuration and its complexes are almost exclusively low-spin. This is because the larger crystal field splitting energy for a +3 ion compared to a +2 ion favors spin pairing. Low-spin d⁶ complexes are diamagnetic and typically adopt an octahedral geometry. researchgate.net

The synthesis of Co(III) carboxylate complexes often involves the oxidation of a Co(II) precursor. For example, the reaction of [CoII(acac)₂] with benzoyl peroxide yields [CoIII(acac)₂(O₂CPh)], a mononuclear Co(III) complex with an octahedral coordination geometry. researchgate.netrsc.org

In Co(III) carboxylate complexes, the cobalt center is typically surrounded by six donor atoms in an octahedral arrangement. These can be from carboxylate ligands as well as other co-ligands. For instance, in a dimeric Co(III) complex with a tetra-azamacrocycle containing a pendant carboxylate group, each cobalt(III) ion is octahedrally coordinated to four nitrogen atoms of the macrocycle, a carboxylate oxygen from the other half of the dimer, and a water molecule. rsc.org Similarly, six-coordinate Co(III) complexes with Schiff-base imine-oxime ligands and amino acid co-ligands exhibit an octahedral geometry where the amino acid binds through its amine and carboxylate groups. uobaghdad.edu.iq

Coordination Geometries of Co(II) and Co(III) Carboxylate Complexes

| Oxidation State | d-Electron Configuration | Common Geometries | Spin State | Example Complex |

|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral, Tetrahedral | High-spin | [Co(nic)₂(H₂O)₄] tandfonline.com |

| Co(III) | d⁶ | Octahedral | Low-spin | [Co(acac)₂(O₂CPh)] researchgate.netrsc.org |

Lower and Higher Oxidation State Cobalt Coordination

While Co(II) and Co(III) are the most common, cobalt can also exist in lower oxidation states like Co(I) (d⁸) and Co(0) (d⁹), as well as the rarer higher oxidation state of Co(IV) (d⁵). nih.gov

Lower Oxidation States: Cobalt(I) complexes, with a d⁸ electron configuration, often favor a square planar geometry, especially with strong-field ligands. ku.ac.ke The synthesis of such complexes can be challenging but has been achieved, for instance, through the reduction of Co(II) or Co(III) precursors. ku.ac.ke While less common with simple carboxylates, Co(I) complexes can be stabilized by ligands like phosphines and cyanides. ku.ac.ke

Higher Oxidation States: The Co(IV) oxidation state is rare and typically requires highly electronegative donor atoms like oxygen or fluorine to be stabilized. While not extensively documented for simple carboxylates like dipalmitate, the potential for such high oxidation states exists in specific ligand environments.

The study of these less common oxidation states in the context of carboxylate coordination chemistry remains an active area of research, with potential applications in catalysis and materials science.

Compound Information Table

Ligand Field Stabilization and Geometric Distortions

The electronic configuration of the cobalt(II) ion, a d⁷ metal, is central to understanding the coordination chemistry and geometric properties of its complexes, including analogues of this compound. In a typical octahedral coordination environment, as is often the case for cobalt(II) carboxylates, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. For a high-spin d⁷ ion like Co(II), the electron configuration is t₂g⁵eg².

The Ligand Field Stabilization Energy (LFSE) quantifies the net energy decrease of the d-electrons due to this splitting in a ligand field compared to a spherically symmetrical field. The LFSE for a high-spin octahedral d⁷ complex is calculated as:

LFSE = (5 × -0.4 Δₒ) + (2 × +0.6 Δₒ) = -2.0 Δₒ + 1.2 Δₒ = -0.8 Δₒ

| d-electron configuration | Octahedral Field Configuration | LFSE Calculation | LFSE Value | Unpaired Electrons |

| d⁷ | t₂g⁵eg² | (5 x -0.4Δₒ) + (2 x 0.6Δₒ) | -0.8Δₒ | 3 |

Metal-Ligand Interactions in Bio-inspired Systems

The study of metal-ligand interactions in cobalt complexes with carboxylate ligands, such as dipalmitate, is crucial for the development of bio-inspired systems that mimic the function of metalloenzymes. mdpi.comacs.org In nature, cobalt is an essential trace element, most famously as the core of vitamin B₁₂, where it is coordinated by a corrin (B1236194) ring. beilstein-journals.org However, non-corrin cobalt-containing enzymes also exist, and many metalloproteins feature active sites where metal ions are coordinated by carboxylate-containing amino acid residues like aspartate and glutamate. researchgate.net These natural systems provide a blueprint for designing synthetic catalysts. mdpi.com

Bio-inspired molecular catalysts often utilize cobalt in conjunction with carboxylate ligands to perform a variety of chemical transformations, including water oxidation and carbon dioxide reduction. researchgate.net The carboxylate ligands play several key roles in these systems. Their negatively charged oxygen atoms are effective at stabilizing the high oxidation states of cobalt that are often required during a catalytic cycle. mdpi.com Furthermore, the geometry and electronic properties of the metal center can be fine-tuned by the specific type of carboxylate ligand used and its coordination mode (monodentate, bidentate, bridging). mdpi.com

For example, a bio-inspired trinuclear cobalt complex featuring pyridinedicarboxylate ligands has been shown to catalyze both water oxidation and CO₂ reduction. researchgate.net The design of this complex, with its mix of cobalt(II) and cobalt(III) centers and a coordinated water molecule, is inspired by the oxygen-evolving complex (OEC) of photosystem II, where carboxylate bridges are known to be important for function. researchgate.net The flexible coordination of the carboxylate ligands facilitates the necessary electronic and structural changes during catalysis.

Another area of interest is the development of bio-inspired systems for molecular recognition. Dinuclear cobalt(II) complexes with carboxylate-rich ligands have been synthesized to model the active sites of sugar-metabolizing enzymes like xylose isomerase. acs.org These synthetic complexes have demonstrated the ability to bind to sugars such as D-glucose and D-xylose in aqueous solution, mimicking the initial substrate-binding step in enzymatic catalysis. acs.org The interaction is driven by the coordination of the sugar's hydroxyl groups to the cobalt centers, a process facilitated by the surrounding carboxylate-rich ligand framework.

The secondary coordination sphere, which includes non-covalently interacting groups in the vicinity of the metal's primary ligand shell, is also a critical element in bio-inspired design. nih.gov In enzyme active sites, these interactions help to position the substrate, stabilize transition states, and shuttle protons and electrons. nih.gov In synthetic analogues, incorporating features like hydrogen-bond donors or specific steric bulk into the ligand framework—principles that can be applied to long-chain carboxylates like palmitate—can significantly influence the reactivity and selectivity of the cobalt center. researchgate.net The long hydrocarbon chains of dipalmitate, for instance, could create a hydrophobic pocket around the cobalt center, influencing its interaction with substrates in a biomimetic fashion.

Catalytic Applications and Reaction Mechanisms of Cobalt Dipalmitate and Cobalt Based Catalysts

Heterogeneous Catalysis Initiated by Cobalt Dipalmitate or Cobalt-Doped Systems

Heterogeneous catalysis, where the catalyst phase is different from that of the reactants, is fundamental to many industrial chemical processes. Cobalt-based materials, including those derived from or doped with cobalt compounds, are effective heterogeneous catalysts for a variety of reactions.

Peroxymonosulfate (B1194676) Activation for Environmental Remediation

Cobalt-mediated activation of peroxymonosulfate (PMS) is a widely researched advanced oxidation process (AOP) for degrading organic pollutants in water. nih.govacs.orgx-mol.net Heterogeneous cobalt-based catalysts are favored to prevent issues associated with soluble cobalt, such as metal leaching. nih.govacs.org The catalytic mechanism hinges on the ability of cobalt to efficiently activate PMS to generate highly reactive species. acs.orgx-mol.net

The activation process is primarily driven by the redox cycle of cobalt ions (Co²⁺/Co³⁺) at the catalyst's surface. acs.orgmdpi.com Co²⁺ sites on the catalyst react with PMS (HSO₅⁻) to produce powerful sulfate (B86663) radicals (•SO₄⁻). mdpi.com Concurrently, Co³⁺ can be reduced back to Co²⁺ by PMS, which in turn forms peroxymonosulfate radicals (•SO₅⁻). mdpi.com

Recent studies have highlighted that besides free radicals, high-valent cobalt-oxo species (Co(IV)=O) can be formed and act as a dominant oxidizing agent in some systems. pnas.org The formation of Co(IV)=O is promoted by strategies like oxygen-doping in cobalt single-atom catalysts, which modulates the electronic structure of the cobalt center and enhances its interaction with PMS. pnas.org The efficiency of these catalysts can be significantly improved by using doped systems. For instance, cobalt-doped black TiO₂ nanotubes have demonstrated superior performance in activating PMS. nih.govacs.org The presence of oxygen vacancies and a higher electronic conductivity in these materials enhance the bonding with PMS and facilitate the electron transfer necessary for its activation. nih.govacs.org Similarly, cobalt-doped hydrochar derived from algae has been shown to be an effective PMS activator, where the doped cobalt ions are the primary active sites for generating radicals. mdpi.com

The key steps in the mechanism can be summarized as:

Adsorption and Electron Transfer : PMS molecules adsorb onto the surface of the cobalt-based catalyst. The electronic properties of the catalyst are crucial for this step. acs.org

Generation of Reactive Species : Electron transfer between the catalyst (specifically Co²⁺ sites) and PMS leads to the cleavage of the O-O bond in PMS, generating reactive species like •SO₄⁻ and •OH. mdpi.com

Redox Cycling : The cobalt catalyst is regenerated through a redox cycle, allowing it to participate in multiple activation cycles. For example, Co³⁺ is reduced back to Co²⁺. acs.orgmdpi.com

Non-radical Pathways : In certain catalyst designs, non-radical pathways involving species like singlet oxygen (¹O₂) or surface-bound high-valent metal-oxo species can also play a significant, or even dominant, role in the degradation of pollutants. pnas.orgnih.gov

Fischer-Tropsch Synthesis using Supported Cobalt Nanocatalysts

Fischer-Tropsch synthesis (FTS) is a cornerstone of gas-to-liquid (GTL) technology, converting synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into liquid hydrocarbons. nih.gov Cobalt-based catalysts are preferred for this process when using natural gas-derived syngas due to their high activity, selectivity towards long-chain hydrocarbons, and low activity in the competing water-gas shift reaction. nih.govresearchgate.net The catalysts typically consist of cobalt nanoparticles dispersed on a high-surface-area support like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or carbon materials such as carbon nanotubes (CNTs). researchgate.netbham.ac.ukresearchgate.net

The reaction mechanism of FTS on cobalt catalysts is complex and involves multiple elementary steps: nih.gov

Adsorption : Reactant molecules (CO and H₂) adsorb onto the surface of the cobalt nanoparticles.

CO Activation and Dissociation : The adsorbed CO molecule is activated and its strong C-O bond is cleaved. This is often considered a rate-determining step. Two main pathways are debated: direct dissociation (CO* → C* + O) and H-assisted dissociation (CO + H* → HCO* → CH* + O*). researchgate.net The H-assisted pathway is increasingly considered the principal route on cobalt catalysts under typical FTS conditions. researchgate.net

Monomer Formation : The surface carbon species (C) are sequentially hydrogenated to form CHx monomers (e.g., CH₂), which are the building blocks for hydrocarbon chain growth. nih.govresearchgate.net

Chain Growth (Polymerization) : The CHx monomers polymerize by inserting into growing alkyl chains on the catalyst surface. nih.govresearchgate.net The probability of chain growth versus termination determines the product distribution.

Chain Termination and Desorption : The growing hydrocarbon chains terminate through hydrogenation or dehydrogenation, desorbing from the surface as paraffins or olefins, respectively.

The performance of supported cobalt nanocatalysts is highly dependent on their physical and chemical properties. The choice of support material can influence the dispersion, reducibility, and size of the cobalt particles. researchgate.netresearchgate.net For example, using carbon nanotubes as a support can lead to higher dispersion and smaller cobalt particle sizes compared to traditional supports, enhancing CO conversion. researchgate.net The size of the cobalt nanoparticles is also a critical parameter; a decrease in particle size has been shown to increase catalytic activity, which is linked to the improved reducibility of smaller nanoparticles. magnusgroup.org

Hydrodeoxygenation of Lipids to Alcohols

The catalytic hydrodeoxygenation (HDO) of lipids, such as fatty acids, is a promising route for producing biofuels and valuable chemicals from renewable biomass. mdpi.commdpi.com Cobalt-based catalysts have gained attention for these reactions due to their ability to activate hydrogen and facilitate the removal of oxygen. mdpi.com

A key reaction pathway in the conversion of fatty acids is their selective hydrogenation to fatty alcohols. This transformation requires catalysts that can efficiently hydrogenate the carboxylic acid group without extensive cleavage of the C-C backbone. Research has shown that carbon-coated cobalt catalysts can exhibit excellent performance for the selective HDO of lipids to alcohols. mdpi.comresearchgate.net

The mechanism on these catalysts is thought to involve several key features:

Synergistic Co⁰ and CoO Sites : The high performance is often attributed to the coexistence of metallic cobalt (Co⁰) and cobalt oxide (CoO) on the catalyst surface. mdpi.comresearchgate.net CoO species with oxygen vacancies are believed to be beneficial for the adsorption and activation of hydrogen, which is often the rate-determining step in the HDO reaction. mdpi.com

Optimized Substrate Adsorption : A carbon coating on the cobalt particles can optimize the adsorption energy between the catalyst and the lipid molecules. mdpi.comresearchgate.net This facilitates the reaction and the subsequent desorption of the alcohol product.

Reaction Pathway : The general pathway for the HDO of a fatty acid to an alcohol involves the hydrogenation of the carboxylic acid group. This contrasts with other HDO pathways that lead to alkanes via decarbonylation or decarboxylation, which involve C-C bond cleavage. tandfonline.com Bifunctional catalysts, such as Co-doped MoO₂ supported on carbon nanotubes, can also be highly effective, where different sites on the catalyst may perform different roles in the reaction sequence. rsc.org

Kinetic studies suggest that hydrogen activation is a critical part of the rate-determining step for this transformation. mdpi.comresearchgate.net The stability of the catalyst is also crucial, and the carbon coating can serve to inhibit the oxidation and agglomeration of the active cobalt particles, leading to a more durable catalyst. mdpi.com

Homogeneous Catalysis Mediated by Organocobalt Complexes

Organocobalt complexes are versatile mediators of a range of chemical transformations in homogeneous catalysis, where the catalyst and reactants are in the same phase.

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, is a large-scale industrial process that converts an alkene, carbon monoxide, and hydrogen into an aldehyde containing one more carbon atom than the original alkene. tsijournals.com This reaction is a prime example of homogeneous catalysis, traditionally employing cobalt catalysts. utexas.edu The active catalytic species is hydridocobalt tetracarbonyl (HCo(CO)₄), which is typically formed in situ from a precatalyst like dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgacs.org

The mechanism of cobalt-catalyzed hydroformylation was elucidated by Heck and Breslow and involves a well-established catalytic cycle:

Catalyst Activation and Alkene Coordination : The cycle begins with the dissociation of a CO ligand from HCo(CO)₄ to create a vacant coordination site, allowing the alkene to bind. wikipedia.orgwikipedia.org

Migratory Insertion (Hydride) : The coordinated alkene undergoes a migratory insertion into the cobalt-hydride bond, forming an alkyl-cobalt tricarbonyl complex. wikipedia.orglibretexts.org This step determines the regioselectivity of the reaction, leading to either a linear or a branched alkyl chain.

CO Coordination : Another molecule of CO coordinates to the cobalt center, regenerating an 18-electron complex, the alkyl-cobalt tetracarbonyl. wikipedia.orgacs.org

Migratory Insertion (Carbonyl) : The alkyl group then undergoes a migratory insertion into a cobalt-carbonyl bond, forming an acyl-cobalt tricarbonyl complex. wikipedia.orglibretexts.org

Product Formation : The final step involves the reaction with H₂. This can occur via oxidative addition of H₂ to the acyl-cobalt complex, followed by reductive elimination of the aldehyde product, which regenerates the active catalyst HCo(CO)₄. wikipedia.orgacs.org This hydrogenolysis step is often the rate-limiting step of the entire cycle. libretexts.org

Pauson-Khand Cycloaddition

The Pauson-Khand reaction (PKR) is a powerful synthetic method for constructing five-membered rings. It is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and a molecule of carbon monoxide to form an α,β-cyclopentenone. wikipedia.orglibretexts.org The reaction was discovered by Ihsan Khand and Peter Pauson and is classically mediated by a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgmdpi.com

The widely accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves the following key steps: wikipedia.orguwindsor.ca

Alkyne Complex Formation : The reaction initiates with the formation of a stable, tetrahedral alkyne-hexacarbonyl dicobalt complex from the reaction of an alkyne with Co₂(CO)₈. tcichemicals.com This complex is often stable enough to be isolated.

Alkene Coordination : Dissociation of a CO ligand from the alkyne-cobalt complex creates a vacant site for the alkene to coordinate. wikipedia.orguwindsor.ca The coordination of the alkene is often the rate-determining step. mdpi.com

Metallacycle Formation : The coordinated alkene then inserts into one of the cobalt-carbon bonds of the alkyne unit. This forms a five-membered metallacycle, a cobaltacyclopentene intermediate. wikipedia.org

CO Insertion : A migratory insertion of a carbonyl ligand into a cobalt-carbon bond of the metallacycle occurs, expanding the ring to a six-membered cobaltacycle. libretexts.orguwindsor.ca

Reductive Elimination : The final step is a reductive elimination process that extrudes the cobalt moiety and forms the C-C bond that closes the cyclopentenone ring, yielding the final product. wikipedia.orglibretexts.org

While originally a stoichiometric reaction, catalytic versions of the Pauson-Khand reaction have been developed. researchgate.netcapes.gov.br These advancements often involve the use of additives or different transition metal catalysts to improve efficiency and yield. wikipedia.org The intramolecular version of the reaction is particularly useful in organic synthesis for rapidly building molecular complexity in the construction of natural products. libretexts.org

Hydrogen Evolution Catalysis

Cobalt is a promising element for the hydrogen evolution reaction (HER) due to its natural abundance, low cost, and a minimal energy barrier for hydrogen adsorption. researchgate.netrsc.org A variety of cobalt-based compounds, including sulfides, phosphides, carbides, borides, and oxides, have been the subject of extensive research for this application. researchgate.netrsc.org In many of these systems, a metallic cobalt center serves as the active site for the reaction. researchgate.net

To enhance the electrochemical performance and industrial viability of cobalt-based HER catalysts, several strategies are employed. researchgate.net These include:

Structural Engineering: Modifying the physical form of the catalyst to increase active surface area. researchgate.netrsc.org

Defect Engineering: Introducing defects into the catalyst's crystal structure to create more active sites. researchgate.netrsc.org

Doping: Incorporating other elements to tune the electronic properties of the cobalt center. researchgate.netrsc.org

The design of polypyridyl cobalt complexes for HER has also received significant attention. nih.gov Research indicates that these complexes can operate through different pathways, such as the electron transfer (E)-chemical proton transfer (C)-electron transfer (E)-chemical proton transfer (C) pathway. nih.gov

Butadiene Polymerization

Cobalt-based catalysts, often of the Ziegler-Natta type, are highly effective for the polymerization of 1,3-butadiene. mdpi.com These catalytic systems typically involve a cobalt compound activated by an organoaluminum co-catalyst, such as methylaluminoxane (B55162) (MAO) or ethylaluminum sesquichloride. mdpi.comresearchgate.netresearchgate.net While this compound can be used as a soluble cobalt source, various other cobalt complexes are also employed.

The generally accepted mechanism posits that the growing polymer chain is attached to the cobalt metal center through a terminal allyl group, which can be in either a η¹ or η³ coordination mode and have a syn- or anti-configuration. mdpi.com The microstructure of the resulting polybutadiene (B167195) (e.g., cis-1,4, trans-1,4, or 1,2-vinyl) is heavily influenced by the nature of the ligands on the cobalt center and the choice of co-catalyst. mdpi.comresearchgate.net For instance, the addition of carbon disulfide (CS₂) to certain cobalt-organoaluminum systems can yield highly syndiotactic 1,2-polybutadiene, while other systems favor the formation of cis-1,4-polybutadiene. researchgate.netcolab.ws Cationic cobalt(II) compounds have also demonstrated high catalytic activities for butadiene polymerization upon activation. researchgate.net

Mechanistic Investigations of Cobalt-Catalyzed Processes

Elucidation of Active States and Intermediates

Understanding the active state and key intermediates in cobalt-catalyzed reactions is crucial for optimizing catalyst design and performance. These species are often transient and highly dependent on the specific reaction, substrates, and conditions.

Heterogeneous Catalysis: In the dry reforming of methane (B114726) using a Co-CeO₂ catalyst, in-situ studies have shown that the active phase consists of a majority of metallic cobalt (Co⁰) with a small amount of cobalt(II) oxide (CoO), all supported on partially reduced ceria (Ce³⁺/Ce⁴⁺). osti.gov

Homogeneous Catalysis: In cobalt-catalyzed hydrogenation reactions, mechanistic studies support a pathway involving alkene and hydrido cobaltates as the active catalyst species. scispace.com For C(sp²)-H borylation reactions, the catalyst resting state has been identified as a trans-cobalt(III) dihydride boryl complex. acs.org In other C-H functionalization reactions, cobalt(III) complexes have been identified, sometimes as a resting state rather than a key intermediate in the catalytic cycle. mdpi.com Computational studies have also been instrumental, for example, in proposing cationic cobalt complexes as the true catalytically active species in certain cyclotrimerization reactions. jku.at

Table 1: Examples of Identified Cobalt Intermediates in Various Catalytic Reactions

| Catalytic Reaction | Identified Intermediate/Active State | Method of Identification | Reference(s) |

|---|---|---|---|

| Dry Reforming of Methane | Metallic Co and CoO on reduced CeO₂ | In-situ XRD, AP-XPS | osti.gov |

| Alkene Hydrogenation | Alkene and hydrido cobaltates | Mechanistic Studies, Isolation | scispace.com |

| C(sp²)-H Borylation | trans-cobalt(III) dihydride boryl | Mechanistic Studies | acs.org |

| C-H Iodination | Co(III) complex (resting state) | Isolation and Reactivity Studies | mdpi.com |

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental mechanism in a wide array of cobalt-catalyzed transformations, allowing for the transfer of both a proton and an electron, often avoiding high-energy intermediates. nih.govnih.gov

PCET pathways are particularly critical in electrocatalysis. researchgate.net In the reduction of CO₂ to methanol (B129727) catalyzed by immobilized cobalt phthalocyanine, the process relies on a series of six-proton, six-electron transfers. nih.gov Density functional theory (DFT) calculations show that immobilization on a conductive support like graphene can fundamentally alter the PCET mechanism, influencing whether the steps are sequential or concerted. nih.govacs.org A concerted PCET is defined in these systems as a mechanism where the protonation of an intermediate is accompanied by electron abstraction from the support to the adsorbate without forming a stable intermediate. acs.org

Similarly, in the hydrogen evolution reaction (HER), PCET is often involved. nih.gov For example, the formation of a [CoII(L)-H]⁺ intermediate in certain cobalt complex families has been observed to occur via PCET. nih.gov The concept of PCET has also been applied to rationalize mechanisms in cobalt-catalyzed C-H activation, where it can be the preferred pathway over a concerted metalation-deprotonation (CMD) mechanism. nih.govrsc.orggoettingen-research-online.de

Substrate Adsorption and Activation Studies

The initial steps of any catalytic cycle involve the adsorption and subsequent activation of the substrate on the catalyst surface or at the metal center. mdpi.com

Influence of Catalyst Phase: The crystalline phase of a cobalt catalyst can significantly affect its interaction with substrates. mdpi.com DFT calculations have shown that 5-hydroxymethylfurfural (B1680220) (HMF) molecules adsorb more strongly on the hexagonal close-packed (HCP) phase of cobalt than on the face-centered cubic (FCC) phase. mdpi.com This stronger adsorption facilitates the activation of the C=O group in the HMF molecule and leads to a lower activation energy for hydrogenation. mdpi.com

Direct Observation: Under ultrahigh vacuum conditions, the interaction of carbon monoxide with Co₃O₄(111) thin films has been studied directly. u-szeged.hu At low temperatures and coverage, CO was found to bind to the surface Co²⁺ ions. u-szeged.hu

Substrate-Induced Activation: Some modern cobalt pre-catalysts are designed to be bench-stable and are activated in-situ by the substrate itself, which removes the need for external chemical reductants. researchgate.net For instance, certain cobalt(II) bis(carboxylate) complexes are activated for alkene hydrosilylation by the silane (B1218182) reagent. researchgate.net

Chelation-Assisted Activation: In many homogeneous C-H activation reactions, a directing group on the substrate coordinates to the cobalt center, facilitating the cleavage of a specific C-H bond. chim.it

Role of Support and Promoters in Catalytic Activity

The support can influence the dispersion of cobalt particles, the metal-support interaction, and the catalyst's lifetime. researchgate.netrsc.orgmdpi.com Different supports like alumina (Al₂O₃), silica (SiO₂), and titania (TiO₂) show varying effectiveness depending on the reaction and conditions. researchgate.net For example, in one study, Al₂O₃ was a more effective support for a cobalt catalyst at 700°C, while silica performed better at 550°C. researchgate.net Strong metal-support interactions, such as those observed between cobalt and barium zirconate (BaZrO₃), can enhance catalytic activity compared to weaker interactions seen with supports like γ-Al₂O₃. acs.org

Promoters are added in small quantities to enhance specific properties of the catalyst. mdpi.comscielo.org.za Noble metals like platinum (Pt), ruthenium (Ru), and rhenium (Re) are often used to facilitate the reduction of cobalt oxides to the catalytically active metallic Co⁰ state at lower temperatures. scielo.org.zantnu.no Other promoters can have structural or electronic effects. researchgate.netnih.gov For instance, manganese (Mn) can improve the dispersion of cobalt and enhance selectivity towards long-chain hydrocarbons in Fischer-Tropsch synthesis. researchgate.net The addition of sodium (Na) and sulfur (S) has been shown to act as electronic promoters on the cobalt surface, significantly reducing methane formation and improving selectivity towards desired products. nih.gov

Table 2: Effects of Common Promoters on Cobalt Catalysts

| Promoter | Primary Effect(s) | Example Application | Reference(s) |

|---|---|---|---|

| Pt, Ru, Re | Facilitate reduction of cobalt oxides, increase Co⁰ sites | Fischer-Tropsch Synthesis | mdpi.comscielo.org.zantnu.no |

| Mn | Improve metal dispersion, enhance C₅+ selectivity | Fischer-Tropsch Synthesis | researchgate.net |

| K, Zr | Facilitate catalyst reducibility | CO Hydrogenation | researchgate.net |

Catalytic Activity and Selectivity Control

The effectiveness of a cobalt catalyst is determined not only by its activity in accelerating a chemical reaction but also by its ability to selectively produce a desired product. This control over the reaction outcome is intricately linked to the molecular environment of the cobalt center, which is primarily dictated by the ligands attached to it. Furthermore, the long-term performance and viability of a catalytic process depend on the catalyst's stability and its resistance to leaching into the reaction medium.

Influence of Ligand Structure on Reaction Selectivity

The structure of ligands—organic molecules that bind to the central cobalt atom—plays a crucial role in determining the selectivity of cobalt-catalyzed reactions. By systematically modifying the electronic properties (how electron-rich or -poor a ligand is) and steric properties (the size and shape of the ligand), chemists can fine-tune the catalyst's behavior to favor specific reaction pathways and products. osti.gov This principle is fundamental in designing catalysts for a wide range of transformations, from the synthesis of polymers and fine chemicals to the production of bulk aldehydes.

The electronic and steric characteristics of ligands directly influence the geometry and reactivity of the active catalytic species. wikipedia.org For instance, in the hydroformylation of alkenes, modifying a cobalt carbonyl catalyst with phosphine (B1218219) ligands can significantly increase the selectivity towards desired linear aldehydes over branched isomers. osti.gov This is attributed to the steric bulk of the phosphine ligands, which favors the approach of the reactant molecule in a specific orientation. wikipedia.org

Research has demonstrated this principle across various ligand types and reactions:

Phosphine Ligands: In the cobalt-catalyzed hydrovinylation of 1,3-dienes, the bite angle of bidentate phosphine ligands is a critical factor. Ligands with large bite angles, such as DPPP, result almost exclusively in the Z-isomer of the product, while ligands with a narrow bite angle, like DPPM, yield the E-isomer. mdpi.com Similarly, in the hydroformylation of 1-dodecene, the choice of bicyclic phosphine ligands derived from limonene (B3431351) was shown to control the ratio of linear to branched alcohol products, with linearities ranging from 54% to 71% depending on the ligand's substituent. rsc.org

Nitrogen-Based Ligands: The structure of nitrogen-containing ligands has a profound impact on selectivity. In the hydrosilylation of olefins, the composition of cobalt complexes and their subsequent catalytic properties are affected by the arrangement of hydrogen bond donors on Schiff base ligands. fishersci.no For the copolymerization of propylene (B89431) oxide and carbon dioxide, (salcy) ligands (a type of Schiff base) provide superior activity and regioselectivity compared to other structures. wikipedia.org Furthermore, in the hydroboration of terminal alkynes, a cobalt catalyst paired with a specific CNC-pincer ligand achieved a 99% yield with high E/Z selectivity (98:2). csic.es

N-Heterocyclic Carbene (NHC) Ligands: The choice of auxiliary ligands on an NHC-cobalt complex can act as a switch for its catalytic function. When paired with a labile acetylacetonate (B107027) (acac) ligand, the cobalt complex promotes the cyclotrimerization of alkynes. fishersci.ca In contrast, using a rigid pentamethyl cyclopentadienyl (B1206354) (Cp*) ligand directs the reaction towards hydroboration, yielding a completely different product. fishersci.ca

This control allows for regiodivergent synthesis, where different products can be obtained from the same starting materials simply by changing the ligand on the cobalt catalyst. For example, the hydrosilylation of isoprenes can be directed to either 4,1- or 2,1-adducts by modifying the steric hindrance of the imine ligand used. fishersci.ca

Table 1: Influence of Ligand Structure on Cobalt Catalyst Selectivity

| Ligand Type | Reaction | Substrate | Key Structural Feature | Effect on Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Phosphines | Hydrovinylation | 1,3-Dienes | Ligand Bite Angle | Large bite angle favors (Z)-isomer; small bite angle favors (E)-isomer. | mdpi.com |

| Phosphines | Hydroformylation | 1-Octene | Steric & Electronic Properties | Influences rate and regioselectivity for linear vs. branched aldehydes. | osti.gov |

| CNC-Pincer | Hydroboration | Terminal Alkynes | N-substituent Size | Optimized isopropyl substituent gives 98:2 E/Z selectivity. | csic.es |

| Schiff Base | Hydrosilylation | Olefins | H-bond Donor Arrangement | Affects complex structure and hydrosilylation selectivity. | fishersci.no |

| (salcy) | Copolymerization | Propylene Oxide / CO₂ | Ligand Backbone | Provides higher activity and regioselectivity for polymer formation. | wikipedia.org |

| NHC / acac | Alkyne Functionalization | Alkynes | Labile Auxiliary Ligand | Promotes cyclotrimerization. | fishersci.ca |

| **NHC / Cp*** | Alkyne Functionalization | Alkynes | Rigid Auxiliary Ligand | Promotes hydroboration. | fishersci.ca |

Stability and Leaching of Cobalt Catalysts

A significant challenge in the practical application of cobalt catalysts, particularly in liquid-phase reactions, is their long-term stability and the tendency for the active metal to leach from its support or molecular structure. csic.es Catalyst deactivation can occur through several mechanisms, including the poisoning of active sites, sintering (agglomeration of metal particles), re-oxidation of the active metallic cobalt, or the formation of inactive compounds through reactions with the support material. researchgate.netijcce.ac.irijcce.ac.ir

In homogeneous catalysis, where the catalyst is dissolved in the reaction mixture, separation and recycling can be difficult. fishersci.no In heterogeneous catalysis, where the catalyst is a solid, cobalt species can detach from the support and dissolve into the liquid phase, a phenomenon known as leaching. csic.es This not only leads to a loss of catalytic activity over time but also contaminates the product and can cause operational issues like the clogging of reactor components. csic.es For example, many molecular cobalt complexes, initially thought to be stable homogeneous catalysts for water oxidation, have been shown to decompose under operating conditions, leading to the leaching of Co²⁺ ions that then form heterogeneous cobalt oxide (CoOx), which is the true catalytic species. researchgate.netijcce.ac.ir

To overcome these stability issues, significant research has focused on designing robust cobalt catalysts that resist deactivation and leaching. Key strategies include:

Strong Metal-Support Interactions: Creating a strong chemical bond between the cobalt particles and the support material is an effective way to prevent leaching. For instance, a catalyst with cobalt bonded to molybdenum carbide (Mo₆C₂-bonded Co) showed suppressed cobalt leaching and high stability in hydroformylation reactions. wikipedia.org Similarly, implanting cobalt ions into a titanium dioxide (TiO₂) lattice creates strong Co-O-Ti bonds that reduce cobalt leaching by approximately 60% compared to simply immobilizing cobalt oxide on the surface. americanelements.com

Encapsulation and Coating: Physically protecting the cobalt nanoparticles can prevent them from leaching. Coating cobalt particles with a thin, porous layer of titanium dioxide using atomic layer deposition (ALD) has been shown to successfully stabilize the catalyst and prevent both sintering and leaching during aqueous-phase reactions. nih.govamericanelements.comwikipedia.org In contrast, uncoated catalysts leach under the same conditions. nih.govamericanelements.com Using zeolites as a support can also enhance structural integrity and mitigate cobalt leaching compared to traditional homogeneous systems. mdpi.com

Formation of Stable Compounds: The choice of support material is crucial, as undesirable reactions can occur. For example, coating a cobalt catalyst on an alumina (Al₂O₃) support can lead to the formation of an irreducible cobalt aluminate phase that has no catalytic activity. nih.govamericanelements.comwikipedia.org Conversely, forming stable bimetallic structures, such as ferromagnetic CoFe₂O₄ composites, can suppress cobalt leaching due to strong Fe-Co interactions. researchgate.net

Doping: The introduction of dopants can stabilize cobalt nanoparticles. Incorporating nitrogen and phosphorus into the carbon support for cobalt nanoparticles has been shown to prevent metal leaching and sintering, leading to a robust and reusable catalyst. csic.es

Table 2: Catalyst Deactivation Mechanisms and Mitigation Strategies

| Deactivation Mechanism | Description | Mitigation Strategy | Example | Reference(s) |

|---|---|---|---|---|

| Leaching | Dissolution of active cobalt species from a solid support into the reaction medium. | Encapsulation/Coating | Coating cobalt nanoparticles with a TiO₂ layer via ALD. | nih.govamericanelements.comwikipedia.org |

| Sintering | Agglomeration of small metal particles into larger ones, reducing the active surface area. | Strong Metal-Support Interaction | Using carbon nanotubes with electron-deficient inner surfaces to strengthen interaction with cobalt particles. | ijcce.ac.irijcce.ac.ir |

| Re-oxidation | Oxidation of the active metallic cobalt (Co⁰) to inactive cobalt oxides (e.g., CoO, Co₃O₄) by oxidants like water. | Control of reaction conditions; use of robust supports. | N/A | researchgate.netijcce.ac.ir |

| Solid-State Reaction | Formation of an inactive phase between the cobalt and the support material. | Judicious choice of support material. | Avoiding Al₂O₃ supports that can form inactive cobalt aluminate. | nih.govamericanelements.com |

| Carbon Deposition | Fouling of the catalyst surface by carbon-containing species or coke. | Catalyst and process design to minimize coke-forming conditions. | N/A | researchgate.net |

Spectroscopic Investigations of Cobalt Dipalmitate and Cobalt Complexes

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed insights into the molecular structure and bonding within cobalt dipalmitate and related cobalt complexes. By analyzing the vibrational modes of the molecule, information regarding functional groups and coordination environments can be elucidated.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Coordination Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and determining the coordination mode of ligands to a metal center. In the context of this compound, a cobalt(II) salt of palmitic acid, FT-IR is instrumental in confirming the interaction between the cobalt ion and the carboxylate group of the palmitate ligand.

The key spectral region for this analysis is where the carboxylate (COO⁻) stretching vibrations appear. The strong asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are particularly informative. mdpi.com The positions of these bands, and more importantly, the difference between their wavenumbers (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)), can be used to deduce the coordination mode of the carboxylate group. rsc.org General trends in the Δν value can help distinguish between uncoordinated acid, monodentate, bidentate chelating, and bidentate bridging coordination modes. mdpi.com

For instance, in many cobalt(II) carboxylate complexes, the coordination of the carboxylate group is confirmed by shifts in these stretching frequencies compared to the free carboxylate ion (e.g., in sodium palmitate). mdpi.com In a study of various cobalt(II) coordination polymers with carboxylate ligands, the asymmetric and symmetric stretching vibrations of the carboxylate groups were observed in the ranges of 1592–1601 cm⁻¹ and 1428–1429 cm⁻¹, respectively. mdpi.com The slight differences in the positions of the asymmetric stretching vibrations were attributed to different coordination modes of the carboxylate groups in the different polymer structures. mdpi.com For some cobalt(II) complexes with carboxylate-containing non-steroidal anti-inflammatory drugs, Δν(COO) values in the range of 190–216 cm⁻¹ were indicative of a monodentate coordination mode. rsc.org

In addition to the carboxylate vibrations, the FT-IR spectrum of this compound would also show characteristic bands for the long alkyl chain of the palmitate ligand. These include C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹ and various bending or deformation vibrations at lower wavenumbers. libretexts.org If water molecules are coordinated to the cobalt center, broad O-H stretching bands around 3200-3500 cm⁻¹ and H-O-H bending vibrations near 1650 cm⁻¹ would also be present. mdpi.comlibretexts.org

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy serves as a complementary technique to FT-IR, providing a "fingerprint" of a molecule's vibrational modes. It is particularly useful for analyzing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The technique has been successfully employed to study the structural features of various cobalt complexes. tandfonline.comajol.infonih.gov

For this compound, the Raman spectrum would be expected to show characteristic bands for the palmitate ligand, including the C-H stretching and bending modes of the long alkyl chain. More importantly, it can provide information on the Co-O coordination. Metal-oxygen vibrations in cobalt complexes typically appear in the low-frequency region of the Raman spectrum.

In studies of other cobalt carboxylate complexes, Raman spectroscopy has been used to identify the coordination of the carboxylate group to the metal center. ajol.info For example, in cobalt(II) complexes with nicotinic acid, changes in the Raman spectrum of the ligand upon coordination to the cobalt ion were observed. ajol.info Furthermore, Raman spectroscopy has been instrumental in identifying different species in solution, such as in the study of aqueous cobalt(II)-cyanide complexes where different complex formations were confirmed. researchgate.net

Electronic and Optical Spectroscopy

Electronic and optical spectroscopic techniques are invaluable for probing the electronic structure, oxidation state, and coordination environment of the cobalt center in this compound and other cobalt complexes.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation States

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy levels. For transition metal complexes like this compound, these electronic transitions are typically d-d transitions and charge transfer bands. The position and intensity of these absorption bands provide information about the oxidation state and coordination geometry of the cobalt ion. semanticscholar.org

Cobalt(II) complexes, which have a d⁷ electronic configuration, exhibit characteristic UV-Vis spectra depending on their coordination environment. For example, octahedral Co(II) complexes typically show two to three absorption bands in the visible region, corresponding to spin-allowed transitions. rsc.orgias.ac.in Tetrahedral Co(II) complexes, on the other hand, often display a more intense, broad band in the visible region. rsc.orgiastate.edu The common oxidation states for cobalt are +2 and +3, and UV-Vis spectroscopy can help distinguish between them. docbrown.info

In a study of cobalt(II) complexes with carboxylate-containing ligands, tetrahedral complexes exhibited a d-d transition in the range of 555–581 nm, while octahedral complexes showed two bands in the regions of 525–590 nm and 461–490 nm. rsc.org Another study on a cobalt chloride hexahydrate molecule showed a band at 512 nm attributed to an n → π* electronic transition. uobaghdad.edu.iq The spectra of cobalt complexes can also feature charge-transfer bands, which are typically more intense than d-d transitions and occur at higher energies (in the UV region). semanticscholar.orgresearchgate.net

The UV-Vis spectrum of this compound is expected to be characteristic of a high-spin cobalt(II) center, with the exact positions of the absorption bands depending on the specific coordination geometry adopted by the cobalt ion with the palmitate ligands.

Magnetic Circular Dichroism (MCD) Spectroscopy for Probing Metal Coordination Environments

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. osti.gov It is particularly useful for studying paramagnetic species like cobalt(II) complexes, providing detailed information about the electronic structure and coordination environment of the metal center. osti.govosti.gov

MCD spectra can reveal electronic transitions that are weak or forbidden in conventional absorption spectroscopy. osti.gov The technique is sensitive to the geometry and symmetry of the metal coordination sphere. osti.govnih.gov For cobalt(II) complexes, MCD has been used to distinguish between different coordination numbers and geometries. acs.org For example, studies on cobalt(II)-substituted proteins have utilized MCD to probe the distorted tetrahedral coordination geometry of the cobalt ion. nih.gov

The temperature dependence of MCD signals (VT-MCD) can provide information about the ground-state electronic structure, including the magnitude of zero-field splitting (ZFS). acs.org This has been applied to various cobalt(II) model complexes and cobalt-substituted enzymes to understand the relationship between ZFS and coordination number. acs.org While there is some overlap, four- and five-coordinate Co(II) species can sometimes be distinguished by their ZFS values determined from VT-MCD. acs.org

MCD spectroscopy is a valuable tool for detailed electronic structure analysis of this compound, offering insights beyond what can be obtained from UV-Vis absorption spectroscopy alone. middlebury.edu

Magnetic Resonance Spectroscopy

Magnetic resonance techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the structure and dynamics of molecules. While NMR is most commonly applied to diamagnetic compounds, it can also be used to study paramagnetic species like cobalt(II) complexes, although the interpretation of the spectra is more complex.

For paramagnetic complexes, the unpaired electrons on the metal ion cause large shifts and broadening of the NMR signals of the surrounding nuclei. journals.co.zarsc.org These "paramagnetic shifts" can provide valuable information about the electronic structure and the distribution of unpaired electron spin density within the molecule. journals.co.za

In the context of cobalt(II) complexes, paramagnetic NMR has been used to study the coordination environment of the metal ion and the structure of the ligands. journals.co.zarsc.orgacs.orgrsc.org For instance, in cobalt(II) Schiff base complexes, the contact shifts observed in the NMR spectrum have been interpreted in terms of the mechanism of spin delocalization into the ligand system. journals.co.za Similarly, for cobalt(II) complexes with methylpyridines, both ¹H and ¹³C NMR spectra have been fully assigned, providing insights into the structure of these paramagnetic species. rsc.org

The high-spin (S=3/2) state of a cobalt(II) ion typically leads to chemical shifts that can be several tens of parts per million (ppm) away from the normal diamagnetic region. researchgate.net This large chemical shift range can be used to identify the spin state of the cobalt ion. researchgate.net

While specific NMR data for this compound is not available in the provided search results, the application of paramagnetic NMR to other cobalt(II) complexes demonstrates its potential for detailed structural characterization. rsc.orgacs.orgrsc.orgrsc.org The technique could be used to probe the coordination of the palmitate ligands to the cobalt center and to study the structure of the complex in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Ligand Characterization and Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the ligands and their coordination to the metal center in cobalt complexes. Due to the paramagnetic nature of the high-spin Co(II) ion (a d⁷ system), the NMR signals of nuclei in proximity to the cobalt center are significantly affected, leading to broadened lines and large shifts. ohiolink.edu While this can complicate spectral interpretation, it also provides valuable information about the metal-ligand interaction.

In the context of cobalt carboxylates, ¹H and ¹³C NMR studies are often performed on analogous, more soluble systems or on enzyme-active sites where cobalt has been substituted. For instance, ¹³C NMR studies on cobalt(II)-substituted carboxypeptidase A with carboxylate inhibitors like acetate (B1210297) and phenylacetate (B1230308) have demonstrated that it's possible to determine the binding sites and even calculate the cobalt-¹³C distances. nih.gov These studies revealed that binding can occur directly to the cobalt ion or to nearby protein residues. nih.gov

For this compound itself, direct NMR analysis in common solvents is challenging due to its limited solubility. However, NMR techniques have been successfully applied to other cobalt(II) carboxylate complexes with different ligands. For example, ¹H and ¹⁹F NMR have been used to investigate isomeric equilibria in cobalt(II) trifluoroacetate (B77799) complexes with pyridine-based ligands in solution. researchgate.net Similarly, detailed ¹H and ¹³C NMR analyses have been conducted on cobalt(II) complexes with carboxylate-appended N-ligands, allowing for the assignment of protons and carbons of the ligand and confirming the structure established by other means. ias.ac.in

The paramagnetic-induced relaxation enhancements (T₁p⁻¹ and T₂p⁻¹) of inhibitor nuclei upon binding to a paramagnetic cobalt center are significantly greater than when bound to a diamagnetic analog (like a zinc enzyme). nih.gov This enhancement allows for the calculation of metal-nucleus distances, providing precise information on the coordination geometry. nih.gov Studies on D- and L-phenylalanine binding to cobalt(II) carboxypeptidase A used ¹³C NMR T₁ and T₂ measurements to determine affinity constants and Co-¹³C distances, concluding that the carboxylate groups were not directly coordinated to the metal ion in that specific case. nih.gov

Interactive Table: NMR Data for Cobalt Carboxylate Complex Analogues

| Complex System | Nucleus | Observation | Finding | Reference |

| Cobalt(II) carboxypeptidase A + Acetate | ¹³C | Two inflection points in T₂p⁻¹ vs. concentration | Sequential binding of two inhibitor molecules; one directly to Co(II) | nih.gov |

| Cobalt(II) carboxypeptidase A + Phenylalanine | ¹³C | Significant T₁p⁻¹ and T₂p⁻¹ enhancement | Calculation of Co-¹³C distances (0.39-0.42 nm), indicating no direct coordination | nih.gov |

| Co(L)(pic) (L=carboxylate ligand) | ¹H | Assignable peaks in D₂O | Confirmed the structure established by single-crystal diffraction | ias.ac.in |

| Cobalt(II) trifluoroacetate + Pyridine (B92270) ligands | ¹H, ¹⁹F | Detection of multiple species in CDCl₃ | Evidence for cis-trans isomeric equilibria in solution | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Cobalt Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically suited for studying paramagnetic species like high-spin cobalt(II). ohiolink.edunih.gov The EPR spectra of high-spin Co(II) systems can be complex, often showing broad, poorly resolved signals due to large g-anisotropy and significant spin-orbit coupling. researchgate.net Nevertheless, ESR provides critical insights into the electronic structure and coordination environment of the cobalt ion. ohiolink.edu

ESR studies on cobalt(II) species formed from the photolysis of certain cobalt(III) complexes have allowed researchers to monitor the formation of paramagnetic adducts. The resulting g-tensor values are sensitive to the ligand field strength and geometry; for example, square-planar complexes generally exhibit larger g-values than five- or six-coordinate complexes.

In the context of materials science, ESR spectroscopy has been used to understand the formation of active species in catalytic processes involving cobalt soaps. mdpi.commdpi-res.com For instance, in the curing of alkyd resins, ESR can provide information on the various cobalt species formed when a cobalt soap is mixed with the resin and ligands. mdpi.com

For cobalt(II) complexes in enzymes, ESR at low temperatures can reveal highly anisotropic spectra. nih.gov These spectra, arising from an effective spin S'=½ state, indicate that the high-spin (S=3/2) ground state is split into two doublets. nih.gov The precise g-values are characteristic of the specific coordination geometry and the nature of the bound ligands. nih.gov In situ EPR studies of cobalt oxide catalysts have successfully monitored the conversion of Co(II) to Co(IV) species under applied electrical potentials, correlating the oxidation state changes with catalytic activity. mdpi.com

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques are powerful for probing the elemental composition and electronic states of cobalt in its compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is an extremely surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) states of elements within the top 10 nm of a material's surface. thermofisher.com This is particularly important for understanding the surface chemistry of catalysts and other materials where the surface interaction is key. thermofisher.com

For cobalt compounds, the Co 2p region of the XPS spectrum is analyzed. The Co 2p peak is split into two components, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. thermofisher.com The binding energy of these peaks and the presence of characteristic satellite features can be used to distinguish between different oxidation states, such as Co(II) and Co(III). thermofisher.comresearchgate.net For example, Co(II) species often show strong satellite peaks at higher binding energies relative to the main peaks, whereas these are typically weaker or absent for Co(III). thermofisher.com

In studies of cobalt oxides, XPS can differentiate between CoO and Co₃O₄, with the latter being a mixed-valence compound containing both Co(II) and Co(III). unl.edu The binding energy of the Co 2p₃/₂ peak for Co₃O₄ is typically around 779.7-780.2 eV. thermofisher.comresearchgate.net Studies on cobalt carboxylate complexes have used XPS to confirm the +3 oxidation state of cobalt. researchgate.net The analysis of γ-alumina supported Co(Ni)MoS catalysts by XPS has been used to identify and quantify the chemical states of cobalt and observe changes upon exposure to air, such as the oxidation of the surface. thermofisher.comazom.com

Interactive Table: Co 2p₃/₂ Binding Energies for Various Cobalt Species

| Compound/Species | Co 2p₃/₂ Binding Energy (eV) | Key Spectral Feature | Reference |

| Co Metal | 778.2 | Asymmetric peak shape | thermofisher.com |

| CoO | 779.7 - 780.0 | Strong satellite feature | thermofisher.comresearchgate.net |

| Co₃O₄ | 779.7 - 780.3 | Mixed Co(II)/Co(III) satellite features | thermofisher.comunl.eduresearchgate.net |

| CoOOH | 779.9 - 780.0 | Characteristic of Co(III) | researchgate.net |

| Co(OH)₂ | 780.9 - 781.0 | Characteristic of Co(II) | researchgate.net |

| [Co(en)₃]Cl₃ | 781.53 | Attributed to Co(III) | researchgate.net |

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES) for Electronic Structure and Oxidation State Changes

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element in a material. uu.nl It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the distances and coordination numbers of neighboring atoms. uu.nl

For cobalt compounds, the Co L-edge (2p → 3d transitions) and K-edge (1s → 4p transitions) are studied. The L-edge XAS is particularly useful for probing the empty 3d states, which are directly involved in bonding and magnetism. uu.nl Studies on a series of cobalt(II) carboxylates have shown that while L-edge XAS itself may not be able to discriminate finely between different coordination environments, it is a crucial component of more advanced techniques. cbs.dkresearchgate.net

XANES spectra at the Co L-edge show distinct features for different oxidation states and coordination environments. For example, in Co₃O₄, sharp features at 778.5 eV and 780.2 eV are characteristic of the Co(II) and Co(III) sites, respectively. nih.gov By tuning the incident X-ray energy to these specific absorption features, one can selectively probe the different cobalt sites within the material. nih.gov

Resonant Inelastic X-ray Scattering (RIXS), a related technique that uses the principles of XAS, has proven to be highly sensitive to the d-d excitations in cobalt(II) carboxylates. cbs.dkresearchgate.netresearchgate.net This allows for a much more detailed determination of the ligand field parameters and electronic structure than is possible with conventional UV-Vis or standard XAS. cbs.dkresearchgate.net

Theoretical and Computational Chemistry Studies of Cobalt Containing Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to study the electronic properties and reactivity of transition metal complexes. For cobalt carboxylate systems, DFT calculations provide a molecular-level understanding of their behavior, which is crucial for applications in catalysis and materials science.

DFT calculations are instrumental in determining the electronic structure of cobalt carboxylate complexes. These studies often focus on the oxidation state of the cobalt center, the nature of metal-ligand bonding, and the distribution of electron density.

For instance, spin-polarized DFT calculations have been used to investigate the electronic and magnetic properties of cobalt-carboxylate coordination polymers. rsc.org These calculations can determine the spin magnetic moments of the Co(II) ions and the bridging carboxylate ligands, offering insights into the magnetic behavior of the material. rsc.org In studies of cobalt porphyrin radicals, DFT calculations have been used to describe the electronic structure, including the contributions of cobalt d-orbitals to the singly occupied molecular orbital (SOMO). acs.org For example, in a model of a cobalt(III) carbene radical, the cobalt d-orbitals were found to have a minor contribution to the SOMO, indicating that the unpaired electron is primarily localized on the carbene ligand. acs.org

DFT has also been employed to study the electronic structure of cobalt complexes in different spin states. For aqueous cobalt(II) and cobalt(III) tris-bipyridine complexes, DFT/ROCIS (Restricted Open-shell Configuration Interaction with Singles) methods are used to calculate and interpret complex X-ray absorption spectra, which are sensitive to the spin configuration. core.ac.uk Such studies are foundational for understanding the redox activity of cobalt complexes, a key feature of their catalytic applications. researchgate.net

Table 1: Representative DFT Findings on Electronic Structure of Cobalt Complexes

| System Studied | DFT Method/Functional | Key Findings |

|---|---|---|

| Cobalt-carboxylate polymers | VASP, PBE+U | Determined spin magnetic moments on Co(II) ions and bridging carboxylates. rsc.org |

| Cobalt(III) porphyrin carbene radical | TURBOMOLE, BP86/def2-TZVP | Showed unpaired electron primarily localized on the carbene ligand, with minor Co d-orbital contribution. acs.org |

| Aqueous Co(II)/Co(III) complexes | DFT/ROCIS | Calculated X-ray absorption spectra to distinguish between high-spin and low-spin configurations. core.ac.uk |

DFT is a powerful tool for mapping out the reaction pathways of cobalt-catalyzed reactions, identifying intermediates, and calculating the energy barriers of transition states. In the context of cobalt carboxylates, these studies often focus on C-H activation and carboxylation reactions.

One study combined DFT calculations with experimental work to elucidate the mechanism of electrochemical cobalt-catalyzed C-H oxygenation. rsc.org The calculations revealed a novel "carboxylate-assisted" hydrogen atom transfer (HAT) mechanism for cleaving an arene C-H bond. rsc.org This process involves a formal Co(IV) intermediate where the radical character on the pivalate (B1233124) ligand facilitates the C-H bond cleavage. rsc.org Similarly, DFT has been used to study the cobalt-catalyzed cross-coupling of alkenyl acetates, showing that the reaction likely proceeds through a C-O oxidative addition to a cobalt(I) center. acs.org

In the cobalt-hydride-catalyzed transposition of allyl carboxylates, preliminary DFT studies suggest a mechanism involving a metal-hydride hydrogen atom transfer (MHAT) followed by a 1,2-radical migration process. acs.org These mechanistic insights, derived from computational analysis, are crucial for optimizing reaction conditions and designing more efficient catalysts. rsc.orgacs.org

The interaction between a catalyst and a substrate is fundamental to heterogeneous catalysis. DFT calculations can quantify the adsorption energy of molecules on catalyst surfaces, providing insights into surface reactivity.

While direct studies on cobalt dipalmitate are scarce, research on the adsorption of carboxylic acids on cobalt nanoparticle surfaces is highly relevant. DFT calculations have been used to model the interaction of valeric acid with cobalt clusters of varying sizes to determine the most stable binding modes. rsc.org These simulations revealed that a bridging bidentate binding mode, where each oxygen of the carboxylate group binds to a different cobalt atom, is energetically favored over a monodentate mode. rsc.org

Furthermore, to better model the interaction between carboxylate ligands and cobalt surfaces in molecular dynamics simulations, a Gaussian Lennard-Jones (GLJ) potential has been developed. aip.org This potential was parameterized using DFT calculations to accurately reproduce the adsorption energies and geometries, achieving a root mean square deviation of about 3 kcal/mol compared to DFT results. aip.orgchemrxiv.org Such accurate force fields are essential for realistic simulations of ligand-decorated nanoparticle catalysts. aip.org

There are no specific theoretical studies available in the searched literature that model the water oxidation mechanism involving this compound or its close long-chain carboxylate analogs. Computational studies on water oxidation by cobalt catalysts typically focus on oxide or poly-pyridyl systems.

Specific DFT modeling of the hydrogen evolution mechanism directly involving this compound or similar long-chain carboxylates was not found in the reviewed literature. Research in this area tends to concentrate on other types of cobalt complexes, such as those with diimine-dioxime or phosphine (B1218219) ligands.

Water Oxidation Mechanism Modeling

Multiscale Modeling Approaches in Catalysis

Multiscale modeling is a powerful computational strategy for understanding complex catalytic systems. For a catalyst like this compound, this approach would involve using high-accuracy quantum mechanics (QM) to model the active site—the cobalt ion and its immediate coordination sphere—where the catalytic reaction occurs. This QM region would be embedded within a larger, less computationally expensive molecular mechanics (MM) model representing the long palmitate chains and the solvent or polymer matrix. This QM/MM approach allows for the accurate simulation of reaction mechanisms and energy barriers, providing insights into how this compound catalyzes reactions like the oxidation of drying oils. researchgate.net

Computational Design and Optimization of Cobalt-Based Catalytic Systems

Computational methods are increasingly used for the rational design of new and improved catalysts. home.sandvik Techniques such as density functional theory (DFT) can be used to screen potential cobalt complexes with different ligands to predict their catalytic activity. For a system involving this compound, computational studies could explore how modifying the fatty acid ligand (e.g., changing its chain length or introducing functional groups) would affect the electronic structure of the cobalt center and, consequently, its catalytic performance. researchgate.net This allows for the digital optimization of the catalyst's properties for specific applications before undertaking expensive and time-consuming laboratory synthesis. home.sandvik

Theoretical Studies of Structure and Properties in Cobalt-Substituted Materials

Theoretical studies are crucial for understanding the structure-property relationships in materials where cobalt is substituted into a host matrix. DFT calculations can elucidate the local geometric and electronic structure around the cobalt ion within a polymer or an inorganic material. researchgate.net These calculations can predict how the cobalt ion interacts with the surrounding material, which is fundamental to understanding its role as, for example, an adhesion promoter in rubber or a stabilizer in PVC. By revealing the nature of the bonding and electronic states, these studies can explain the material's macroscopic properties.

Thermal Decomposition Pathways and Stability Analysis of Cobalt Dipalmitate and Precursors

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for characterizing the thermal behavior of cobalt carboxylates. TGA measures mass loss as a function of temperature, while DTA detects temperature differences between a sample and a reference, indicating exothermic or endothermic events.

Studies on various cobalt carboxylates reveal a general pattern of decomposition. The initial change upon heating is typically the loss of any coordinated water molecules, a process known as dehydration. wits.ac.zacdnsciencepub.com For instance, the thermal decomposition of cobalt acetate (B1210297) tetrahydrate shows a distinct dehydration step completed by approximately 150°C. mdpi.com This is followed by the decomposition of the anhydrous carboxylate at higher temperatures. akjournals.com

For long-chain cobalt carboxylates like cobalt palmitate and stearate (B1226849), TGA results indicate good thermal stability, with degradation commencing at temperatures above 300°C. ukessays.com The decomposition is often a rapid process, characterized by a steep slope in the TGA curve and significant weight loss, which can exceed 80%. ukessays.com DTA curves for the decomposition of cobalt(II) propionate (B1217596) complexes show strong exothermic peaks between 495 K and 545 K, corresponding to the multistep decomposition of the anhydrous carboxylate into cobalt oxide. akjournals.com

The following table summarizes typical decomposition stages observed for cobalt carboxylates:

| Decomposition Stage | Temperature Range (°C) | Process | DTA Signal |

| Stage 1: Dehydration | 50 - 225 | Loss of water of hydration. researchgate.net | Endothermic |

| Stage 2: Decomposition | >300 | Breakdown of the anhydrous carboxylate. akjournals.comukessays.com | Exothermic (in air) akjournals.com |

| Stage 3: Final Product | >450 | Formation of stable cobalt oxide. wits.ac.zanasa.gov | - |

This table presents generalized data from studies on various cobalt carboxylates.

Decomposition Kinetics and Mechanisms

The decomposition mechanism of metal carboxylates is complex and not universal; it is highly dependent on the metal center, the length of the carboxylate chain, and the surrounding atmosphere. csic.es For cobalt carboxylates, decomposition generally proceeds after an initial dehydration step. The anhydrous salt then breaks down into a final oxide product.

Several decomposition pathways have been proposed:

Formation of a Carbonate Intermediate: One common pathway involves the formation of a metal carbonate, which then decomposes at higher temperatures to yield the metal oxide and carbon dioxide. wits.ac.za

Ketone Formation: Another mechanism suggests the formation of a ketone as a major organic product when the final solid product is the metal oxide. wits.ac.za

Radical Pathways: Decomposition can also proceed via radical mechanisms. One proposed route involves the departure of a carboxylate as a neutral radical, which leads to the formal reduction of the metal ion. google.com Studies on other metal carboxylates, such as cerium(IV) carboxylates, have identified two distinct mechanisms: a nondecarboxylative thermal pathway forming carboxyalkyl radicals and a photochemical pathway involving decarboxylation to liberate alkyl radicals. acs.org

The decomposition of the anhydrous carboxylate is often a multistep process. akjournals.com Kinetic studies, often performed using TGA data, help to elucidate these mechanisms and determine parameters like activation energy. For example, the kinetics of the thermal degradation of cobalt stearate when used as a pro-oxidant in polymers have been evaluated using various iso-conversional methods. researchgate.netresearchgate.net

Influence of Atmosphere and Temperature on Decomposition Products

The atmosphere and temperature are critical parameters that significantly influence the composition of the final decomposition products.

Influence of Atmosphere: The presence or absence of oxygen dictates the final cobalt oxide phase.

In Air (Oxidizing Atmosphere): Thermal decomposition of cobalt carboxylates such as cobalt acetate, formate (B1220265), and oxalate (B1200264) in air consistently yields tricobalt tetroxide (Co₃O₄) as the final product. wits.ac.za This is due to the oxidation of the initially formed cobalt species.

In Inert Atmosphere (e.g., Nitrogen, Argon): When decomposition is carried out in an inert atmosphere, different products can be obtained. For cobalt formate and oxalate, the final product is a mixture of cobalt(II) oxide (CoO) and metallic cobalt (Co). wits.ac.za For cobalt acetate under nitrogen, the decomposition leads to CoO. mdpi.comwits.ac.za A humid atmosphere can also accelerate the decomposition process, as observed with copper propionate. csic.es

Influence of Temperature: Temperature controls the kinetics of the decomposition and the specific crystalline phase of the resulting oxide. By carefully selecting the thermal treatment temperature, different cobalt oxide phases can be synthesized from carboxylate precursors. researchgate.netinoe.ro For example, the decomposition of a cobalt(II) complex combination at 350°C can lead to CoO, Co₃O₄, or a mixture of the two, depending on the specific precursor. inoe.ro Higher calcination temperatures generally lead to an increase in crystallite size. iieta.org The decomposition of cobalt acetate under an inert atmosphere first produces CoO, which can then undergo a polymorphic transformation to a more stable form at a slightly higher temperature. mdpi.com